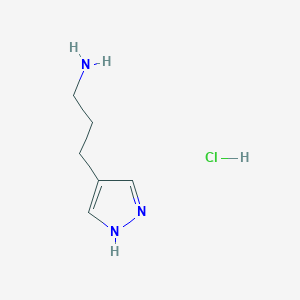

3-(1H-Pyrazol-4-YL)-propylamine hydrochloride

CAS No.:

Cat. No.: VC13354246

Molecular Formula: C6H12ClN3

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClN3 |

|---|---|

| Molecular Weight | 161.63 g/mol |

| IUPAC Name | 3-(1H-pyrazol-4-yl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H11N3.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2,(H,8,9);1H |

| Standard InChI Key | VIKKIGOIERHBNY-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1)CCCN.Cl |

| Canonical SMILES | C1=C(C=NN1)CCCN.Cl |

Introduction

Chemical and Physicochemical Properties

Structural and Molecular Characteristics

3-(1H-Pyrazol-4-YL)-propylamine hydrochloride features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 4-position with a propylamine group. The hydrochloride salt formation occurs via protonation of the primary amine, improving stability and solubility in polar solvents. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClN₃ |

| Molecular Weight | 161.63 g/mol |

| IUPAC Name | 3-(1H-pyrazol-4-yl)propan-1-amine hydrochloride |

| SMILES | C1=C(C=NN1)CCCN.Cl |

| InChI Key | VIKKIGOIERHBNY-UHFFFAOYSA-N |

The compound’s crystalline structure and hydrogen-bonding capacity, derived from the amine and pyrazole functionalities, facilitate interactions with biological targets such as enzymes and receptors .

Physical Properties

While comprehensive thermodynamic data (e.g., melting point, boiling point) for 3-(1H-Pyrazol-4-YL)-propylamine hydrochloride remain unreported in the available literature, related pyrazole derivatives exhibit densities near 1.068 g/cm³ and boiling points exceeding 300°C . The hydrochloride salt’s solubility in water is significantly higher than its freebase counterpart, a critical factor in its utility as a research reagent. Stability under ambient conditions is maintained through storage in airtight containers at room temperature, though prolonged exposure to moisture or acidic environments may necessitate desiccant use .

Synthesis and Manufacturing

Industrial Challenges

Key challenges in manufacturing include controlling regioselectivity during pyrazole ring formation and minimizing byproducts during amination. Advances in catalytic systems and solvent selection—such as using ethanol or methanol with sodium borohydride—have improved reaction efficiencies for related compounds.

Research Applications

Medicinal Chemistry

3-(1H-Pyrazol-4-YL)-propylamine hydrochloride serves as a building block in designing molecules targeting infectious diseases, inflammation, and cancer. Its pyrazole moiety mimics purine bases, enabling interactions with ATP-binding pockets in kinases and other enzymes . Recent studies highlight its role in synthesizing inhibitors of Leishmania spp. and Plasmodium falciparum, with preliminary assays showing micromolar activity against parasite proteases .

Material Science

In polymer chemistry, the compound’s amine group participates in crosslinking reactions, enhancing the mechanical properties of epoxy resins and polyurethanes. Its thermal stability (inferred from related pyrazoles) makes it suitable for high-temperature applications .

Comparative Analysis with Related Pyrazole Derivatives

The absence of electron-withdrawing groups (e.g., trifluoromethyl) in 3-(1H-Pyrazol-4-YL)-propylamine hydrochloride may reduce its metabolic stability compared to fluorinated analogs but enhances synthetic accessibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume